3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC17209284
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O3 |
|---|---|
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | ethyl 3-propyl-1,2,4-oxadiazole-5-carboxylate |
| Standard InChI | InChI=1S/C8H12N2O3/c1-3-5-6-9-7(13-10-6)8(11)12-4-2/h3-5H2,1-2H3 |
| Standard InChI Key | CDAASYWTBRYRNY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NOC(=N1)C(=O)OCC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s systematic name, ethyl 3-propyl-1,2,4-oxadiazole-5-carboxylate, reflects its IUPAC nomenclature. Its molecular formula is C₈H₁₂N₂O₃, with a calculated molecular weight of 184.19 g/mol. The 1,2,4-oxadiazole ring consists of alternating single and double bonds, with the propyl group (-CH₂CH₂CH₃) at position 3 and the ethyl ester (-COOCH₂CH₃) at position 5 (Figure 1) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₃ |
| Molecular Weight | 184.19 g/mol |
| SMILES | CCOC(=O)C1=NC(=NO1)CCC |
| Topological Polar SA | 55.8 Ų |
| LogP (Predicted) | 1.8 ± 0.3 |
Synthetic Methodologies
General Oxadiazole Synthesis
1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and acylating agents. For example, ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 91393-16-7) is prepared by reacting N-hydroxy-4-methylbenzamide with monoethyl oxalyl chloride in acetonitrile under reflux, yielding 84.56% . This method is adaptable to 3-propyl derivatives by substituting N-hydroxypropionamide as the starting material.
Proposed Synthesis Route for 3-Propyl Derivative
-
Step 1: Formation of N-hydroxypropionamide via hydroxylamine treatment of propionitrile.
-
Step 2: Acylation with ethyl oxalyl chloride in the presence of triethylamine.
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Step 3: Cyclization under reflux (72°C, 7 hours) to form the oxadiazole ring .
Table 2: Reaction Conditions for Analogous Oxadiazoles
| Parameter | Value | Source Compound |
|---|---|---|
| Solvent | Acetonitrile | CAS 91393-16-7 |
| Temperature | 72°C (reflux) | CAS 91393-16-7 |
| Catalyst | Triethylamine | CAS 1018125-37-5 |
| Yield | 80–85% (predicted) | Extrapolated |
Physicochemical Properties
Solubility and Stability
The ethyl ester group enhances lipid solubility compared to carboxylic acids. Predicted aqueous solubility is 1.2–2.5 mg/mL (ESOL model), classifying it as "soluble." The compound is stable at ambient temperatures, consistent with the storage guidelines for ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (CAS 1018125-29-5) .
Spectroscopic Data
While experimental spectra for the 3-propyl variant are unavailable, analogs suggest:
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IR: C=O stretch at 1,740 cm⁻¹; C=N at 1,620 cm⁻¹.
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¹H NMR (CDCl₃): δ 1.3 (t, 3H, -CH₂CH₃), δ 4.3 (q, 2H, -OCH₂), δ 2.6 (t, 2H, -CH₂CH₂CH₃) .
Applications in Medicinal Chemistry
Antimicrobial Activity
Oxadiazoles with alkyl substituents exhibit moderate antibacterial effects. A QSAR study predicts MIC = 16–32 µg/mL against S. aureus for the 3-propyl analog, comparable to cyclopropyl derivatives .
| Parameter | Value |
|---|---|
| GHS Classification | Not classified |
| Skin Irritation | Category 3 (mild) |
| Ocular Irritation | Category 2B (mild) |
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